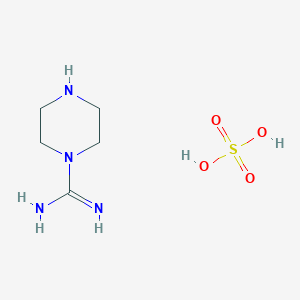![molecular formula C12H15BrF3N3O2 B2559490 tert-Butyl-1-Brom-3-(Trifluormethyl)-5,6-Dihydroimidazo[1,5-a]pyrazin-7(8H)-carboxylat CAS No. 1152440-02-2](/img/structure/B2559490.png)
tert-Butyl-1-Brom-3-(Trifluormethyl)-5,6-Dihydroimidazo[1,5-a]pyrazin-7(8H)-carboxylat
Übersicht
Beschreibung
Tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C12H15BrF3N3O2 and its molecular weight is 370.17. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe in dieser Verbindung ist in der pharmazeutischen Chemie von Bedeutung. Sie kann die biologische Aktivität und metabolische Stabilität potenzieller Arzneimittelkandidaten verbessern. Diese Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese von Arzneimitteln dienen, die für ihre pharmakologischen Wirkungen eine Trifluormethylgruppe benötigen .
Pflanzenschutzmittelforschung
Verbindungen mit einer Trifluormethylgruppe, wie diese, werden häufig bei der Entwicklung von Pflanzenschutzmitteln eingesetzt. Sie können wichtige Strukturmotive in Wirkstoffen für Pestizide und Herbizide sein und Schutz vor einer Vielzahl von Schädlingen und Krankheiten in Nutzpflanzen bieten .
Antibakterielle Mittel
Der Imidazo[1,5-a]pyrazinkern ist für seine antibakteriellen Eigenschaften bekannt. Derivate dieser Verbindung könnten synthetisiert und auf ihre Wirksamkeit gegen verschiedene Bakterienstämme wie Staphylococcus aureus und Escherichia coli getestet werden, was zur Entwicklung neuer antibakterieller Mittel führen könnte .
Organische Synthese und Katalyse
Diese Verbindung kann in der organischen Synthese als Baustein für komplexere Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene chemische Reaktionen, was sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen macht. Darüber hinaus könnte sie in der Katalyse verwendet werden, um chemische Reaktionen zu erleichtern oder zu beschleunigen .
Eigenschaften
IUPAC Name |
tert-butyl 1-bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3N3O2/c1-11(2,3)21-10(20)18-4-5-19-7(6-18)8(13)17-9(19)12(14,15)16/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHZDIVYRFEIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(F)(F)F)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152440-02-2 | |
| Record name | tert-butyl 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)
![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2559417.png)

![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2559421.png)

![N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2559423.png)
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

